4-(Bromomethyl)-3-nitrobenzoic acid

Overview

Description

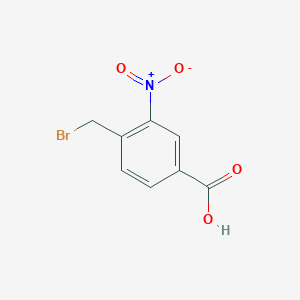

4-(Bromomethyl)-3-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromomethyl group at the 4-position and a nitro group at the 3-position

Mechanism of Action

Target of Action

The primary target of 4-(Bromomethyl)-3-nitrobenzoic acid is the carbon atoms in organic compounds, particularly in the context of carbon-carbon bond formation . This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of this compound involves its interaction with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbon–carbon bond formation, such as the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds . This is particularly useful in the field of organic chemistry, where it aids in the construction of carbon frameworks in organic synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a catalyst (such as palladium in the case of Suzuki–Miyaura coupling), the pH of the environment, temperature, and the presence of other reactive species . It’s also important to note that this compound should be kept under inert gas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-nitrobenzoic acid typically involves the bromination of 3-nitrobenzoic acid. One common method is to react 3-nitrobenzoic acid with bromine in the presence of a catalyst such as iron or iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The reaction can be represented as follows:

3-Nitrobenzoic acid+Br2Fe4-(Bromomethyl)-3-nitrobenzoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Nucleophilic substitution: Formation of substituted benzoic acids.

Reduction: Formation of 4-(Aminomethyl)-3-nitrobenzoic acid.

Oxidation: Formation of 4-(Carboxymethyl)-3-nitrobenzoic acid.

Scientific Research Applications

4-(Bromomethyl)-3-nitrobenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

4-(Bromomethyl)benzoic acid: Lacks the nitro group, making it less reactive in redox reactions.

3-Nitrobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

4-(Chloromethyl)-3-nitrobenzoic acid: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and selectivity in chemical reactions.

Uniqueness

4-(Bromomethyl)-3-nitrobenzoic acid is unique due to the presence of both the bromomethyl and nitro groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

4-(Bromomethyl)-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and organic synthesis. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

- Molecular Formula : C8H8BrNO4

- Molecular Weight : Approximately 248.06 g/mol

- Appearance : Crystalline powder, soluble in organic solvents like dimethylformamide and dichloromethane, but insoluble in water.

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, including the bromomethyl and nitro groups. These groups enhance its reactivity and interaction with biological targets.

- Anti-Cancer Properties : Compounds similar to this compound have been investigated for their ability to inhibit tumor growth. The presence of the nitro group is often linked to increased biological activity through electron-withdrawing effects that enhance binding to cellular targets involved in cancer pathways, such as poly(ADP-ribose) polymerase (PARP) .

- Enzyme Interactions : Studies indicate that this compound may interact with various enzymes critical in cancer metabolism. For example, it has shown potential in inhibiting enzymes associated with DNA repair mechanisms, which are often exploited by cancer cells for survival .

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activity. For instance, modifications can lead to compounds with improved lipophilicity and membrane permeability, crucial for therapeutic efficacy .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Study on Neurotrophin Analogues : Research demonstrated that derivatives of this compound could stimulate sensory neurons and promote synaptic regeneration, showcasing its potential in neurobiology .

- Photocleavable Linkers : The compound has been utilized as a photocleavable linker in drug delivery systems, enhancing targeted therapy in cancer treatment by releasing therapeutic agents in response to light stimuli .

Synthesis Methods

The synthesis of this compound involves several methods:

- Nitration Reaction : The compound can be synthesized through the nitration of benzoic acid derivatives followed by bromomethylation.

- Solid-Phase Synthesis : This method allows for the efficient production of various derivatives while maintaining high yields .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Iodo-3-nitrobenzamide | Iodine instead of bromine | Potential anti-cancer activity |

| 3-Nitro-4-bromomethyl benzoic acid | Lacks butyl group; carboxylic acid | Used in peptide synthesis |

| 4-Bromomethyl-3-nitrobenzoic acid | Similar structure without amide | Versatile precursor in organic synthesis |

The unique combination of a bromomethyl group and a nitro substituent enhances the compound's lipophilicity and biological activity compared to its analogs.

Properties

IUPAC Name |

4-(bromomethyl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-4-6-2-1-5(8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAHVAFURJBOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204251 | |

| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55715-03-2 | |

| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055715032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromomethyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Bromomethyl)-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 4-(Bromomethyl)-3-nitrobenzoic acid in chemical synthesis?

A1: this compound is primarily utilized as a linker molecule in solid-phase peptide synthesis [, ]. It enables the attachment of peptides to solid supports and allows for their photolytic cleavage upon completion of the synthesis. This linker is particularly useful for synthesizing sensitive peptides that may degrade under harsh cleavage conditions.

Q2: How does the structure of this compound contribute to its function as a photocleavable linker?

A2: The nitrobenzyl group within this compound is responsible for its photocleavable property [, ]. Upon exposure to UV light, the nitrobenzyl group undergoes a rearrangement and fragmentation, leading to the release of the attached peptide from the solid support.

Q3: Are there any studies highlighting the use of this compound in synthesizing specific classes of compounds?

A3: Yes, research demonstrates the successful application of this compound in the solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives []. These compounds are of significant interest due to their potential biological activities.

Q4: Has this compound been used in any applications beyond peptide synthesis?

A4: Indeed, a study utilized this compound for the controlled placement of gold nanoparticles within 3D colloidal crystals []. The photocleavable nature of the linker allowed for localized surface charge inversion within the crystal, facilitating targeted nanoparticle deposition.

Q5: Is there any information available regarding the stability of this compound?

A5: A study investigated the stability of this compound under various conditions using a validated HPLC-UV method []. It revealed that the compound exhibits good stability in general but degrades under strongly acidic or alkaline conditions, forming 4-hydroxymethyl-3-nitrobenzoic acid as the primary degradation product.

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C8H6BrNO4 and its molecular weight is 259.9 g/mol [].

Q7: What are some alternatives to this compound as a linker in solid-phase synthesis?

A7: The review article [] provides a comprehensive list of reagents used in high-throughput solid-phase and solution-phase organic synthesis, including various linker molecules with different functionalities and cleavage conditions. These alternatives offer diverse options depending on the specific requirements of the synthesis.

Q8: Are there any known safety concerns associated with handling this compound?

A8: While specific safety data might be limited, it is generally recommended to handle this compound with caution, as is standard practice for laboratory chemicals [, ]. Storing it in dark bottles at room temperature is advisable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.